3,5-Diacetoxyiodobenzene 3,5-Diacetoxyiodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14008822
InChI: InChI=1S/C10H9IO4/c1-6(12)14-9-3-8(11)4-10(5-9)15-7(2)13/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9IO4
Molecular Weight: 320.08 g/mol

3,5-Diacetoxyiodobenzene

CAS No.:

Cat. No.: VC14008822

Molecular Formula: C10H9IO4

Molecular Weight: 320.08 g/mol

* For research use only. Not for human or veterinary use.

3,5-Diacetoxyiodobenzene -

Specification

Molecular Formula C10H9IO4
Molecular Weight 320.08 g/mol
IUPAC Name (3-acetyloxy-5-iodophenyl) acetate
Standard InChI InChI=1S/C10H9IO4/c1-6(12)14-9-3-8(11)4-10(5-9)15-7(2)13/h3-5H,1-2H3
Standard InChI Key MEBZEPKAJXECHE-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC(=CC(=C1)I)OC(=O)C

Introduction

Synthetic Routes to Diacetoxyiodoarenes

General Preparation of PIDA and Analogues

The synthesis of PIDA, as described by Willgerodt, involves the reaction of iodobenzene with peracetic acid in acetic acid :

C6H5I+CH3CO3H+CH3CO2HC6H5I(O2CCH3)2+H2O\text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I}(\text{O}_2\text{CCH}_3)_2 + \text{H}_2\text{O}

Modern adaptations utilize sodium perborate or potassium peroxydisulfate as oxidants, enabling scalable production . For 3,5-diacetoxyiodobenzene, the starting material would theoretically require a pre-functionalized iodoarene, such as 3,5-diiodobenzene diacetate, though no explicit examples are documented in the reviewed literature.

Optimization for Substituted Derivatives

A PubMed study outlines a generalized method for synthesizing diacetoxyiodoarenes using sodium percarbonate as an oxidant in acetic acid and dichloromethane . Applying this to a 3,5-disubstituted iodoarene could yield the target compound, albeit with potential challenges in regioselectivity and purification.

Table 1: Comparative Synthesis Methods for Diacetoxyiodoarenes

MethodReagentsYield (%)Purity (%)
Willgerodt (1892)Iodobenzene, peracetic acid70–80>95
Sodium PercarbonateArI, Na₂CO₃·1.5H₂O₂, AcOH85–9096–99

Molecular Structure and Bonding

Hypervalent Bonding in PIDA

PIDA adopts a distorted T-shaped geometry, with the iodine atom in a +3 oxidation state bonded to two acetoxy oxygen atoms and a phenyl group . Crystallographic studies reveal intramolecular iodine–oxygen interactions, resulting in a pentagonal-planar coordination sphere . For 3,5-diacetoxyiodobenzene, the additional acetoxy groups at the 3 and 5 positions would likely induce steric strain, potentially altering bond lengths and angles compared to PIDA.

Table 2: Structural Parameters of PIDA

Bond/AngleValue
I–C (phenyl)2.08 Å
I–O (acetate)2.156 Å
C–I–O Bond Angle<90°

Reactivity and Mechanistic Insights

Oxidative Coupling Reactions

PIDA facilitates oxidative coupling of phenols and amines via single-electron transfer (SET) mechanisms . The electron-withdrawing 3,5-diacetoxy groups in the derivative could enhance electrophilicity at iodine, accelerating such transformations. For example, the oxidation of alcohols to ketones might proceed with higher efficiency due to increased Lewis acidity.

C–H Functionalization

Hypervalent iodine reagents enable C–H activation in arenes and alkanes . Substituted diacetoxyiodoarenes could direct functionalization to specific positions on aromatic rings, leveraging the steric effects of the 3,5-substituents.

ParameterValue
Storage Temperature<15°C (cool, dark place)
Hazard StatementsH315, H319 (skin/eye irritation)
Precautionary MeasuresGloves, eye protection

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